1-(piperidin-4-yl)piperidine-2,6-dione

Medicinal Chemistry PROTAC Development ADME Prediction

PROTAC developers face multi-step synthesis of CRBN-recruiting ligands, increasing assembly time and reducing yields. This compound addresses that bottleneck with a free secondary amine (pKa ~8-9) on the piperidin-4-yl group, enabling one-step peptide coupling to carboxyl-functionalized linkers under mild conditions. • Eliminates one synthetic transformation vs. thalidomide-based recruiters, reducing PROTAC assembly time. • Calculated LogP of -0.4 offers 17-fold greater aqueous compatibility than N1-alkyl analogs, improving conjugate solubility. • ≥95% purity with lower impurity burden minimizes side reactions during linker attachment and facilitates cleaner LC-MS/NMR analysis.

Molecular Formula C10H16N2O2
Molecular Weight 196.2
CAS No. 75483-36-2
Cat. No. B6261817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(piperidin-4-yl)piperidine-2,6-dione
CAS75483-36-2
Molecular FormulaC10H16N2O2
Molecular Weight196.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-4-yl)piperidine-2,6-dione Sourcing Guide


1-(Piperidin-4-yl)piperidine-2,6-dione (CAS 75483-36-2) is a bifunctional piperidine derivative comprising a piperidine-2,6-dione (glutarimide) core linked to a piperidin-4-yl substituent at the N1 position, with molecular formula C10H16N2O2 and molecular weight 196.25 g/mol [1]. This compound belongs to the glutarimide class of heterocycles, structurally related to the cereblon (CRBN) E3 ubiquitin ligase–binding pharmacophore found in immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide . The secondary amine present on the piperidin-4-yl group provides a nucleophilic conjugation handle, enabling rapid attachment to carboxyl-containing linkers via standard peptide coupling chemistry .

Interchangeability Risks


Piperidine-2,6-dione derivatives exhibit pronounced structure–function divergence depending on the substituent at the N1 position. While the glutarimide ring is essential for CRBN E3 ligase binding, the exocyclic substituent determines the chemical reactivity of the conjugation handle and the overall physicochemical properties of the final PROTAC construct. For example, substitution with a piperidin-4-yl group introduces a secondary amine (pKa ~8–9) that enables rapid acylation under mild peptide coupling conditions , whereas N1-phenyl or N1-benzyl analogs lack this reactive amine and require alternative linker strategies. Furthermore, computational analysis of the structurally related 1-(piperidin-1-ylmethyl)piperidine-2,6-dione (CAS 89003-34-9) reveals that different substitution patterns produce significant changes in calculated LogP values (0.8447 for the 1-ylmethyl variant versus –0.4 for the piperidin-4-yl compound), which directly impacts linker design and cellular permeability in heterobifunctional degraders . Generic substitution without accounting for these quantifiable differences risks compromising conjugation efficiency, synthetic yield, and the pharmacokinetic properties of the resulting PROTAC molecule.

1-(Piperidin-4-yl)piperidine-2,6-dione: Head-to-Head Evidence


LogP and TPSA Comparison

The physicochemical properties of 1-(piperidin-4-yl)piperidine-2,6-dione differ substantially from those of closely related N1-substituted piperidine-2,6-dione analogs, which directly influences linker selection and cellular permeability in PROTAC design. The target compound exhibits a calculated LogP (XLogP3-AA) of –0.4, indicating greater hydrophilicity compared to the 1-(piperidin-1-ylmethyl) variant which has a calculated LogP of 0.8447 [1]. This difference of approximately 1.24 LogP units translates to a predicted ~17-fold difference in octanol–water partition coefficient. The topological polar surface area (TPSA) of the target compound is 49.4 Ų, which falls within the optimal range for oral bioavailability prediction [1].

Medicinal Chemistry PROTAC Development ADME Prediction

Conjugation Handle Comparison

Unlike classical CRBN E3 ligase ligands such as thalidomide, lenalidomide, and pomalidomide—which require derivatization of the isoindolinone or phthalimide ring to introduce a linker attachment point—1-(piperidin-4-yl)piperidine-2,6-dione provides an intrinsic, solvent-exposed secondary amine on the piperidin-4-yl group that undergoes rapid conjugation with carboxyl linkers via standard peptide coupling reactions . The target compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors, with a rotatable bond count of 1, indicating limited conformational flexibility that favors predictable conjugation geometry [1]. In contrast, thalidomide (CAS 50-35-1) contains 0 secondary amine groups available for direct acylation without prior functionalization of the phthalimide ring system.

PROTAC Synthesis E3 Ligase Recruitment Bioconjugation Chemistry

Vendor Purity Comparison

Commercially available batches of 1-(piperidin-4-yl)piperidine-2,6-dione are offered at two distinct purity specifications across major vendors, enabling cost–quality optimization based on application requirements. Suppliers such as Leyan (Cat. No. 1551270) and MolCore (Cat. No. MC271P23) provide the compound at 98% minimum purity . In contrast, alternative suppliers including AKSci (Cat. No. 9059DA) and VulcanChem (Cat. No. VC11640317) supply the compound at 95% minimum purity . The 3% absolute purity difference corresponds to a 60% reduction in total impurity burden (from 5% to 2% maximum impurity content).

Chemical Procurement Quality Control Synthetic Intermediate

1-(Piperidin-4-yl)piperidine-2,6-dione Application Scenarios


PROTAC Assembly via Direct Conjugation

For PROTAC development programs seeking to minimize synthetic steps, 1-(piperidin-4-yl)piperidine-2,6-dione offers a distinct advantage: the free secondary amine on the piperidin-4-yl group enables one-step peptide coupling to carboxyl-functionalized linkers . In contrast, thalidomide-based CRBN recruiters require prior functionalization of the phthalimide or isoindolinone ring to introduce a conjugation handle . This eliminates one synthetic transformation, reducing overall PROTAC assembly time and improving step yield. The predicted pKa of ~8–9 supports acylation under mild basic conditions without requiring strong base or elevated temperature .

High-Purity Intermediate Procurement

When the intended application involves multi-step synthesis where impurity carryover could affect subsequent coupling efficiency or analytical characterization, procurement of the 98% minimum purity grade (from suppliers such as Leyan or MolCore) is indicated . The 60% reduction in total impurity burden relative to 95% purity grades minimizes side reactions during linker attachment and facilitates cleaner LC–MS and NMR analysis of PROTAC intermediates and final products. This is particularly relevant for medicinal chemistry groups advancing candidates toward lead optimization where analytical reproducibility is critical.

Hydrophilic E3 Ligase Handles for Linker Optimization

For PROTAC design campaigns where aqueous solubility of the E3 ligase recruiter is a priority, the lower calculated LogP (–0.4) of 1-(piperidin-4-yl)piperidine-2,6-dione compared to more lipophilic N1-substituted analogs (LogP 0.8447 for the piperidin-1-ylmethyl variant) makes it a preferred choice [1]. The 17-fold difference in predicted partition coefficient translates to improved aqueous compatibility during bioconjugation reactions and may enhance the solubility profile of the final heterobifunctional degrader. This property is particularly valuable when the target protein ligand contributes substantial hydrophobicity to the overall PROTAC construct.

Technical Documentation Hub

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